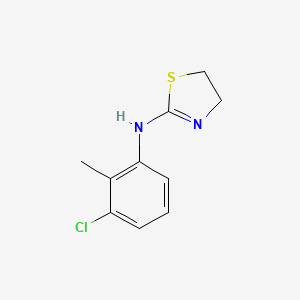

(3-Chlor-2-methyl-phenyl)-(4,5-dihydro-thiazol-2-yl)-amin

Übersicht

Beschreibung

(3-Chloro-2-methyl-phenyl)-(4,5-dihydro-thiazol-2-yl)-amine is a compound that belongs to the thiazole family. Thiazoles are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals. This compound, in particular, has been studied for its potential antibacterial properties .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound has shown promising results in several biological applications:

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including (3-Chloro-2-methyl-phenyl)-(4,5-dihydro-thiazol-2-yl)-amine. The thiazole ring structure is known to enhance activity against various cancer cell lines. For instance, compounds with similar structures demonstrated significant cytotoxicity against breast cancer and leukemia cell lines, suggesting that this compound may also exhibit similar properties .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activities. Thiazole derivatives are recognized for their efficacy against bacterial and fungal pathogens. In vitro studies have shown that related compounds possess potent activity against strains such as Staphylococcus aureus and Candida albicans, indicating that (3-Chloro-2-methyl-phenyl)-(4,5-dihydro-thiazol-2-yl)-amine could be effective in treating infections caused by these organisms .

Agrochemical Applications

Thiazole derivatives are also explored for their potential as agrochemicals. The compound's ability to act as a herbicide or fungicide can be attributed to its structural features that interact with biological targets in plants and fungi. Research has indicated that thiazole-based compounds can inhibit key enzymes involved in plant growth or pathogen proliferation, making them suitable candidates for agricultural applications .

Material Science Applications

In material science, (3-Chloro-2-methyl-phenyl)-(4,5-dihydro-thiazol-2-yl)-amine can be utilized in the development of new polymers or coatings due to its chemical stability and reactivity. Its incorporation into polymer matrices may enhance the mechanical properties or provide antimicrobial surfaces for medical devices .

Case Studies and Research Findings

Wirkmechanismus

Target of Action

A structurally similar compound, 2-(6-{[(3-chloro-2-methylphenyl)sulfonyl]amino}pyridin-2-yl)-n,n-diethylacetamide, is known to target theCorticosteroid 11-beta-dehydrogenase isozyme 1 in humans .

Biochemical Pathways

A related compound, 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea, has been found to be a potent inhibitor ofurease , an enzyme responsible for various health issues such as peptic ulcers and kidney stone formation .

Result of Action

The related compound, 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea, has been found to exhibit potent anti-urease activity, with inhibitory activity ic50 in the range of 00019 ± 00011 to 00532 ± 09951 μM .

Action Environment

It’s worth noting that factors such as temperature, humidity, and light exposure can affect the stability of certain formulations .

Vorbereitungsmethoden

The synthesis of (3-Chloro-2-methyl-phenyl)-(4,5-dihydro-thiazol-2-yl)-amine typically involves the Hantzsch thiazole synthesis. This method involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The specific precursors used in this synthesis are 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide .

Analyse Chemischer Reaktionen

(3-Chloro-2-methyl-phenyl)-(4,5-dihydro-thiazol-2-yl)-amine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: This compound can undergo nucleophilic substitution reactions, especially at the chlorine atom.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are useful for forming carbon-carbon bonds.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include:

N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also exhibits antibacterial properties but has a different substitution pattern on the thiazole ring.

Tolfenamic acid: Although structurally different, it shares the 3-chloro-2-methylphenyl group and is used as an anti-inflammatory drug

(3-Chloro-2-methyl-phenyl)-(4,5-dihydro-thiazol-2-yl)-amine stands out due to its specific substitution pattern, which influences its reactivity and biological activity.

Biologische Aktivität

(3-Chloro-2-methyl-phenyl)-(4,5-dihydro-thiazol-2-yl)-amine, with the CAS number 36318-59-9, is a compound belonging to the thiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on antibacterial properties, synthesis methods, and relevant research findings.

- Molecular Formula : C10H11ClN2S

- Molecular Weight : 226.73 g/mol

- IUPAC Name : N-(3-chloro-2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine

Synthesis Methods

The synthesis of (3-Chloro-2-methyl-phenyl)-(4,5-dihydro-thiazol-2-yl)-amine typically involves the Hantzsch thiazole synthesis. This method includes:

- Reactants : A substituted thiourea and α-halo ketones.

- Solvent : Commonly ethanol is used as a solvent.

- Reactions : The compound can undergo various reactions such as oxidation, reduction, nucleophilic substitution, and coupling reactions.

Antibacterial Properties

Research indicates that (3-Chloro-2-methyl-phenyl)-(4,5-dihydro-thiazol-2-yl)-amine exhibits significant antibacterial activity against various strains of bacteria. Notably:

- Staphylococcus aureus : This compound has shown promising results with minimal inhibitory concentrations (MIC) indicating effectiveness against this Gram-positive bacterium.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | ≤0.25 |

| Escherichia coli | 8 |

| Acinetobacter baumannii | ≤0.25 |

These results suggest that the compound has potential as an antimicrobial agent in pharmaceutical applications .

Research Findings

-

Case Studies :

- In a study evaluating the antibacterial activity of various thiazole derivatives, (3-Chloro-2-methyl-phenyl)-(4,5-dihydro-thiazol-2-yl)-amine demonstrated comparable effectiveness to established antibiotics like ciprofloxacin .

- Another study reported that derivatives of similar thiazole compounds exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

- Mechanism of Action :

Comparative Analysis

To understand how (3-Chloro-2-methyl-phenyl)-(4,5-dihydro-thiazol-2-yl)-amine stacks up against similar compounds, a comparison table is provided below.

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (3-Chloro-2-methyl-phenyl)-(4,5-dihydro-thiazol-2-yl)-amine | Thiazole derivative | Antibacterial |

| N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | Thiazole derivative | Antibacterial |

| Tolfenamic acid | Non-thiazole derivative | Anti-inflammatory |

Eigenschaften

IUPAC Name |

N-(3-chloro-2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2S/c1-7-8(11)3-2-4-9(7)13-10-12-5-6-14-10/h2-4H,5-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGIYCALCWUWLHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC2=NCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368600 | |

| Record name | N-(3-Chloro-2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36318-59-9 | |

| Record name | N-(3-Chloro-2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.